molecular formula C7H5BrClFO B13131421 (4-Bromo-5-chloro-2-fluorophenyl)methanol

(4-Bromo-5-chloro-2-fluorophenyl)methanol

Cat. No.: B13131421
M. Wt: 239.47 g/mol
InChI Key: JHWWXJQJRGMILS-UHFFFAOYSA-N
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Description

(4-Bromo-5-chloro-2-fluorophenyl)methanol is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Halogenation and Hydroxylation: : The synthesis of (4-Bromo-5-chloro-2-fluorophenyl)methanol typically begins with the halogenation of a phenyl ring. This involves the introduction of bromine, chlorine, and fluorine atoms onto the aromatic ring. The hydroxylation step introduces the methanol group. Common reagents for these steps include bromine, chlorine gas, and fluorine sources such as N-fluorobenzenesulfonimide (NFSI).

  • Grignard Reaction: : Another method involves the Grignard reaction, where a phenylmagnesium bromide reacts with formaldehyde, followed by halogenation to introduce the chlorine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation and hydroxylation processes. These methods are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (4-Bromo-5-chloro-2-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction of this compound can lead to the formation of the corresponding phenylmethane derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of (4-Bromo-5-chloro-2-fluorophenyl)formaldehyde or (4-Bromo-5-chloro-2-fluorophenyl)carboxylic acid.

    Reduction: Formation of (4-Bromo-5-chloro-2-fluorophenyl)methane.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Bromo-5-chloro-2-fluorophenyl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its unique halogenation pattern allows for selective reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a model compound in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the materials science industry, this compound is used in the development of new polymers and advanced materials. Its unique chemical structure contributes to the properties of these materials, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which (4-Bromo-5-chloro-2-fluorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, increasing its binding affinity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-chloro-5-fluorophenyl)methanol
  • (5-Bromo-4-chloro-2-fluorophenyl)methanol
  • (4-Bromo-5-chloro-3-fluorophenyl)methanol

Uniqueness

(4-Bromo-5-chloro-2-fluorophenyl)methanol is unique due to its specific halogenation pattern, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

(4-bromo-5-chloro-2-fluorophenyl)methanol

InChI

InChI=1S/C7H5BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3H2

InChI Key

JHWWXJQJRGMILS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)CO

Origin of Product

United States

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